O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine
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Overview
Description
O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine typically involves multiple steps, starting with the protection of the amino and carboxyl groups of L-tyrosine. The hydroxypropyl group is introduced through a nucleophilic substitution reaction, where an appropriate epoxide reacts with the phenolic hydroxyl group of tyrosine. The methylphenoxy group is then attached via an etherification reaction, using a suitable methylphenol derivative and a strong base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl and methylphenoxy groups can enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
O-[®-2-Hydroxy-3-(4-methylphenoxy)propyl]acetoneoxime: This compound has a similar structure but includes an oxime group, which can alter its reactivity and applications.
3-(p-Methoxyphenyl)propionic acid: This compound shares the phenoxypropyl group but lacks the tyrosine backbone, making it less versatile in biological applications.
Uniqueness
O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine is unique due to its combination of a tyrosine backbone with hydroxypropyl and methylphenoxy groups. This structure provides a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in chemistry, biology, and medicine.
Properties
CAS No. |
60617-58-5 |
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Molecular Formula |
C19H23NO5 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[2-hydroxy-3-(4-methylphenoxy)propoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C19H23NO5/c1-13-2-6-16(7-3-13)24-11-15(21)12-25-17-8-4-14(5-9-17)10-18(20)19(22)23/h2-9,15,18,21H,10-12,20H2,1H3,(H,22,23)/t15?,18-/m0/s1 |
InChI Key |
HPAWTIKRZOTVGJ-PKHIMPSTSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)C[C@@H](C(=O)O)N)O |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)CC(C(=O)O)N)O |
Origin of Product |
United States |
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